Triacetoxystibine oxide

Description

Its name suggests a derivative of stibine (SbH₃) with three acetate groups and an oxide functional group.

Properties

CAS No. |

12737-02-9 |

|---|---|

Molecular Formula |

C6H9O7Sb |

Molecular Weight |

314.89 g/mol |

IUPAC Name |

diacetyloxystiboryl acetate |

InChI |

InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |

InChI Key |

BZFJBDDWMPLHOA-UHFFFAOYSA-K |

SMILES |

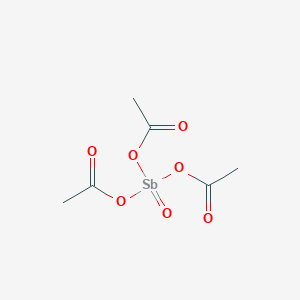

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |

Other CAS No. |

12737-02-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetoxystibine oxide can be synthesized by reacting antimony trioxide (Sb2O3) with acetic anhydride (C4H6O3). The reaction typically occurs in an anhydrous inert solvent such as toluene. The process involves dispersing antimony powder and acetic anhydride into the solvent, adding a catalyst, and blowing air or oxygen for oxidation. The mixture is then filtered, cooled for crystallization, and dried to obtain antimonic acid triacetate .

Industrial Production Methods: The industrial production of antimonic acid triacetate follows similar synthetic routes but on a larger scale. The use of anhydrous inert solvents and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triacetoxystibine oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of antimony.

Reduction: It can be reduced to lower oxidation states.

Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) under alkaline conditions.

Reduction: Reducing agents such as aluminum or iron.

Substitution: Various organic ligands under controlled conditions.

Major Products:

Oxidation: Higher oxidation state compounds of antimony.

Reduction: Lower oxidation state compounds of antimony.

Substitution: Compounds with different ligands replacing the acetate groups.

Scientific Research Applications

Triacetoxystibine oxide has several scientific research applications, including:

Chemistry: Used as a catalyst in the production of synthetic fibers and polyesters.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential use in treating tropical diseases such as leishmaniasis.

Industry: Used as a flame retardant and in the production of various industrial materials.

Mechanism of Action

The mechanism of action of antimonic acid triacetate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, leading to its therapeutic effects. The reduction of antimony from its pentavalent to its trivalent form is a key mechanism in its action against certain diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Triacetoxystibine oxide is absent, the evidence extensively covers arsenic trioxide (As₂O₃) . Below is a comparative analysis of arsenic trioxide with analogous heavy metal oxides:

Table 1: Comparison of Arsenic Trioxide with Antimony Trioxide and Other Oxides

Key Findings:

- Arsenic trioxide is pharmacologically significant but poses high environmental risks due to its persistence and toxicity .

- Antimony trioxide , while structurally similar, is primarily industrial and less toxic than arsenic counterparts.

Limitations and Recommendations

- Data Gaps: The evidence lacks references to this compound, suggesting either nomenclature discrepancies or insufficient publication in mainstream sources.

- Suggested Research : Verify the compound’s IUPAC name or explore analogs like antimony acetate complexes for indirect insights.

Q & A

Q. What are the recommended synthesis routes for Triacetoxystibine oxide, and how can purity be optimized?

this compound can be synthesized via oxidation or substitution reactions. For oxidation, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective under controlled acidic conditions (e.g., acetic acid as a solvent) . To optimize purity:

- Use gradient recrystallization with polar solvents (e.g., ethanol/water mixtures).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Employ inert atmospheres (N₂/Ar) to minimize side reactions.

Q. Key Table: Common Reagents for Synthesis

| Reaction Type | Reagents/Conditions | Major Byproducts |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Partial oxidation intermediates |

| Substitution | NH₃, 60°C, 12 hrs | Unreacted starting material |

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Structural confirmation : Use NMR (¹H, ¹³C) for functional group analysis and X-ray crystallography for absolute configuration .

- Purity assessment :

- HPLC with UV detection (≥95% purity threshold).

- Elemental analysis (C, H, O content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can orthogonal experimental designs (e.g., Taguchi method) optimize the synthesis conditions of this compound?

Taguchi’s orthogonal arrays enable systematic testing of variables (e.g., temperature, reagent ratio, solvent polarity) to identify optimal conditions. Example parameters:

- Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), reaction time (6–24 hrs).

- Response metrics : Yield, purity, and reaction efficiency.

Q. Key Table: Taguchi L9 Orthogonal Array

| Experiment | Temp (°C) | Catalyst (mol%) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 0.1 | 6 | 72 |

| 2 | 80 | 0.5 | 12 | 89 |

| 3 | 100 | 1.0 | 24 | 95 |

Adapted from orthogonal design principles for nanoparticle synthesis .

Q. What strategies resolve contradictions in experimental data related to this compound’s reactivity?

- Iterative hypothesis testing : Replicate experiments under controlled variables to isolate inconsistencies .

- Statistical validation : Apply ANOVA or t-tests to assess significance of conflicting results (e.g., divergent kinetic data) .

- Cross-technique validation : Compare reactivity data from NMR, mass spectrometry, and computational modeling (DFT) to confirm mechanistic pathways .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under varying conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks.

- Degradation analysis :

- LC-MS/MS to identify degradation products.

- Quantum mechanical calculations (e.g., Gaussian) to predict hydrolysis/oxidation sites .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Methodological Notes

- Reproducibility : Document experimental parameters (e.g., stirring speed, solvent grade) in detail to enable replication .

- Data sharing : Archive raw datasets (spectra, chromatograms) in public repositories like Zenodo or Figshare, adhering to FAIR principles .

- Critical analysis : Cross-reference findings with prior studies on structurally analogous compounds (e.g., Trifloxystrobin’s oxidation behavior) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.